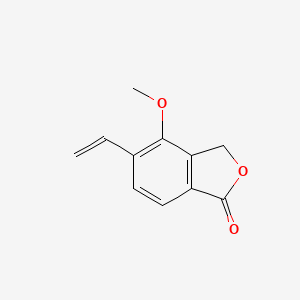

4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

5-ethenyl-4-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C11H10O3/c1-3-7-4-5-8-9(10(7)13-2)6-14-11(8)12/h3-5H,1,6H2,2H3 |

InChI Key |

ZTRRUSNWZBEHHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1COC2=O)C=C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one exhibits a range of biological activities, making it a compound of interest in pharmacological research:

- Antitumor Activity : Benzofuran derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including cell cycle arrest and the modulation of signaling pathways .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains. Research suggests that it can act as a natural preservative in food systems due to its ability to inhibit bacterial growth .

- Anti-inflammatory Effects : Compounds with the benzofuran structure are often explored for their anti-inflammatory properties. This particular derivative may help in reducing inflammation by modulating inflammatory mediators .

Case Studies

Several studies highlight the applications and efficacy of this compound:

Anticancer Research

A recent study evaluated the cytotoxic effects of this compound against different cancer cell lines, including ovarian and prostate cancers. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against these malignancies .

Antimicrobial Evaluation

In another study, the antibacterial properties were assessed using standard microbial strains. The results showed that at higher concentrations, this compound exhibited comparable effectiveness to commercial preservatives in inhibiting bacterial growth .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent positions, activities, and physicochemical properties are summarized in Table 1.

Table 1: Comparison of 4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one with Structural Analogues

Key Comparative Insights

Electronic and Steric Effects

- Methoxy Position: The methoxy group in this compound (C4) contrasts with 5-methoxy derivatives (e.g., 5-Methoxy-2-benzofuran-1(3H)-one, C5).

- Vinyl Group : The vinyl substituent at C5 introduces conjugation, similar to benzofuran–stilbene hybrids (), which exhibit antimicrobial activity due to extended π-systems . This suggests this compound may also display enhanced bioactivity.

Crystallographic and Physicochemical Properties

- Crystal Packing : Analogues like 5-Methoxy-2-benzofuran-1(3H)-one form planar structures stabilized by weak C–H⋯O hydrogen bonds and π-π interactions . The vinyl group in the target compound may disrupt planar packing, altering solubility or melting points.

- Thermal Stability : The melting point of 5-Methoxy-2-benzofuran-1(3H)-one (113–114 °C) provides a benchmark; substituent polarity (e.g., vinyl vs. nitro) could modulate thermal behavior .

Q & A

Q. What synthetic methodologies are employed to prepare 4-Methoxy-5-vinyl-2-benzofuran-1(3H)-one?

A palladium(II)-catalyzed carbonylation reaction is a common approach for synthesizing benzofuranone derivatives. For example, a related compound, 5-methoxyisobenzofuran-1(3H)-one, was synthesized using palladium(II) acetate, potassium bicarbonate, and dibromomethane under reflux conditions (140°C, 18 hours). The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v), yielding ~33% . Adapting this method, vinyl groups can be introduced via Suzuki-Miyaura coupling or similar cross-coupling reactions.

Key Reaction Parameters

| Parameter | Value/Reagent |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Base | KHCO₃ |

| Solvent | Dibromomethane |

| Temperature | 140°C |

| Purification | Column chromatography |

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar benzofuranones (e.g., 5-methoxy derivatives), crystals are grown via slow evaporation from acetone. Data collection is performed at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Software like SHELXL refines the structure, achieving R-factors of ~0.048. The planar molecular skeleton (r.m.s. deviation: 0.010 Å) and hydrogen-bonding networks (C–H⋯O interactions) are critical for stabilizing the lattice .

Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Monoclinic |

| R-factor | 0.049 |

| Hydrogen bonding | C6–H6⋯O1, C8–H8A⋯O2 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

Contradictions in NMR or mass spectra often arise from impurities or isomerization. For example, GC-MS and high-resolution mass spectrometry (HRMS) identified a 2% impurity in a benzofuranone derivative, attributed to an isomeric byproduct . Multi-dimensional NMR (e.g., HSQC, HMBC) and X-ray crystallography can distinguish structural ambiguities.

Analytical Workflow for Purity Assessment

| Technique | Purpose |

|---|---|

| HRMS | Confirm molecular ion accuracy |

| 2D-NMR | Resolve overlapping signals |

| SC-XRD | Validate stereochemistry |

Q. What computational tools are recommended for refining crystallographic data?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. ORTEP-3 and WinGX provide graphical interfaces for visualizing thermal ellipsoids and hydrogen-bonding networks . For macromolecular analogs, SHELXPRO integrates refinement and validation tools.

Q. How does the substitution pattern (methoxy vs. vinyl groups) influence reactivity?

Methoxy groups act as electron donors, stabilizing intermediates during electrophilic substitution. Vinyl groups enable further functionalization via Diels-Alder or epoxidation reactions. For example, the planar structure of 5-methoxy derivatives facilitates π-π stacking, which can be exploited in supramolecular chemistry .

Methodological Best Practices

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of palladium catalysts.

- Crystallization : Slow evaporation from acetone/hexane mixtures yields high-quality crystals.

- Safety : Handle reactive intermediates (e.g., vinyl groups) in fume hoods with appropriate PPE (gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.